An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to N-Cyclohexylhydroxylamine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclohexylhydroxylamine is a versatile organic compound with significant applications in chemical synthesis and as a precursor in drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification methods. Detailed experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, this guide explores its role as a key intermediate in the development of therapeutic agents, such as cyclin-dependent kinase (CDK) inhibitors and bradykinin B1 receptor antagonists, and outlines potential signaling pathways for investigation.
Chemical Structure and Identification
N-Cyclohexylhydroxylamine, also known as N-hydroxycyclohexanamine, is a hydroxylamine derivative characterized by a cyclohexyl group attached to the nitrogen atom of the hydroxylamine moiety.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | N-cyclohexylhydroxylamine[1] |
| Synonyms | N-Hydroxycyclohexanamine, N-Hydroxycyclohexylamine[2] |
| CAS Number | 2211-64-5[1][2] |
| Molecular Formula | C₆H₁₃NO[1] |
| Molecular Weight | 115.17 g/mol [1][2] |
| InChI | InChI=1S/C6H13NO/c8-7-6-4-2-1-3-5-6/h6-8H,1-5H2[1][2] |
| InChIKey | GUQRKZPMVLRXLT-UHFFFAOYSA-N[1] |
| SMILES | C1CCC(CC1)NO[1] |
Physicochemical Properties
N-Cyclohexylhydroxylamine is a solid at room temperature. Its hydrochloride salt is also commonly used and has distinct physical properties.
Table 2: Physicochemical Properties of N-Cyclohexylhydroxylamine and its Hydrochloride Salt
| Property | N-Cyclohexylhydroxylamine | N-Cyclohexylhydroxylamine Hydrochloride |
| Appearance | Solid[2] | Crystals or powder[3] |
| Melting Point | 139-140 °C[2][4] | ~166 °C (decomposes)[5] |
| Boiling Point | Not available[4] | Not available |
| Solubility | Soluble in organic solvents. | Soluble in water. |
| Storage Temperature | -20°C[2] | Room temperature |
Synthesis and Purification
N-Cyclohexylhydroxylamine can be synthesized through various routes, with the reduction of nitrocyclohexane and the reaction of cyclohexanone with hydroxylamine being common methods.
Experimental Protocol: Synthesis via Reduction of Nitrocyclohexane
This method involves the controlled reduction of nitrocyclohexane. Catalytic hydrogenation is a frequently employed technique.
Materials:
-
Nitrocyclohexane
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas source
-
Reaction vessel (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve nitrocyclohexane in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst typically ranges from 1 to 5 mol% relative to the nitrocyclohexane.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 bar).[1]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Cyclohexylhydroxylamine.
Experimental Protocol: Synthesis from Cyclohexanone Oxime
This alternative synthesis involves the reduction of cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime
-
Reducing agent (e.g., Sodium borohydride)
-
Solvent (e.g., Ethanol, Water)
-
Acid for pH adjustment (e.g., Hydrochloric acid)
-
Extraction solvent (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve cyclohexanone oxime in a mixture of ethanol and water in a round-bottom flask.[6]
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride, in small portions while stirring.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Carefully acidify the reaction mixture to pH 4 with a suitable acid.[6]
-
Extract the product into an organic solvent like diethyl ether multiple times.[6]
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to yield crude N-Cyclohexylhydroxylamine.
Purification by Recrystallization
Recrystallization is a common method for purifying the crude product. The choice of solvent is crucial for obtaining high-purity crystals.
General Procedure:
-
Dissolve the crude N-Cyclohexylhydroxylamine in a minimum amount of a suitable hot solvent or solvent mixture (e.g., light petroleum, ethanol/water).[7]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of N-Cyclohexylhydroxylamine.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Features | Interpretation |
| ¹H NMR | Signals in the aliphatic region for the cyclohexyl protons and a broad signal for the N-H and O-H protons. | The chemical shifts and splitting patterns of the cyclohexyl protons provide information about their environment. The exchangeable N-H and O-H protons can be confirmed by D₂O exchange. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the cyclohexyl ring. | The number of signals and their chemical shifts confirm the carbon skeleton of the molecule. |
| FTIR | A broad band in the 3200-3600 cm⁻¹ region. C-H stretching bands around 2850-2950 cm⁻¹. | The broad band is characteristic of O-H and N-H stretching vibrations. The C-H stretching bands confirm the presence of the cyclohexyl group. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to the molecular weight (115.17). | Fragmentation patterns can provide further structural information. A common fragmentation is the loss of the hydroxyl group. |
Applications in Drug Development
N-Cyclohexylhydroxylamine serves as a crucial building block in the synthesis of various biologically active molecules.
Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors
Derivatives of N-Cyclohexylhydroxylamine have been investigated as inhibitors of cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8] Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
Logical Relationship: Role in CDK Inhibitor Synthesis
Caption: Synthesis workflow for identifying CDK inhibitors from N-Cyclohexylhydroxylamine.
Precursor for Bradykinin B1 Receptor Antagonists
N-Cyclohexylhydroxylamine is also used in the preparation of hydroxyurea derivatives that act as small molecule antagonists of the bradykinin B1 receptor.[9] The bradykinin B1 receptor is a G protein-coupled receptor that is upregulated during inflammation and tissue injury, playing a role in chronic pain and inflammation.[10] Antagonists of this receptor have therapeutic potential for treating these conditions.
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Safety and Handling
N-Cyclohexylhydroxylamine is harmful if swallowed and causes serious eye damage. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
N-Cyclohexylhydroxylamine is a valuable chemical intermediate with a well-defined structure and properties. The synthetic and purification protocols provided in this guide offer a foundation for its laboratory preparation. Its role as a precursor to potent biological agents, particularly CDK inhibitors and bradykinin B1 receptor antagonists, highlights its importance in medicinal chemistry and drug discovery. Further research into the direct biological activities of N-Cyclohexylhydroxylamine and the exploration of its derivatives could lead to the development of novel therapeutics.
References
- 1. bibrepo.uca.es [bibrepo.uca.es]
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- 3. uni-saarland.de [uni-saarland.de]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel small molecule bradykinin B1 receptor antagonists. Part 3: hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
